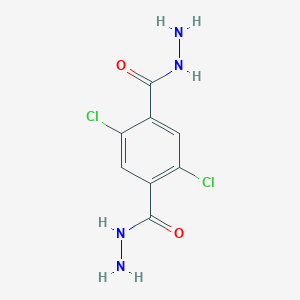
2,5-Dichlorobenzene-1,4-dicarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichlorobenzene-1,4-dicarbohydrazide is an organic compound with the molecular formula C8H8Cl2N4O2 It is a derivative of benzene, featuring two chlorine atoms and two carbohydrazide groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dichlorobenzene-1,4-dicarbohydrazide can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloroterephthalic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2,5-Dichlorobenzene-1,4-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide groups to amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction can produce diamines.
科学研究应用
2,5-Dichlorobenzene-1,4-dicarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug design and development, particularly for its potential antimicrobial and anticancer properties.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism by which 2,5-dichlorobenzene-1,4-dicarbohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
2,5-Dichloroterephthalic acid: A precursor in the synthesis of 2,5-dichlorobenzene-1,4-dicarbohydrazide.
2,5-Dichlorobenzene-1,4-dicarboxylic acid: Another related compound with similar structural features.
2,5-Dichlorobenzene-1,4-diamine: A derivative with amine groups instead of carbohydrazide groups.
Uniqueness
This compound is unique due to its specific combination of chlorine and carbohydrazide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound for research and industrial use.
属性
IUPAC Name |
2,5-dichlorobenzene-1,4-dicarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4O2/c9-5-1-3(7(15)13-11)6(10)2-4(5)8(16)14-12/h1-2H,11-12H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSGRHHCUVMLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(=O)NN)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
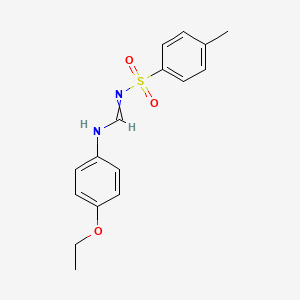
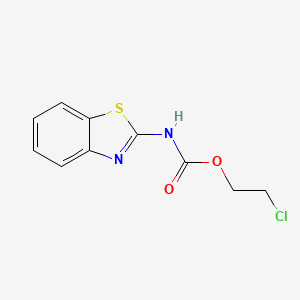
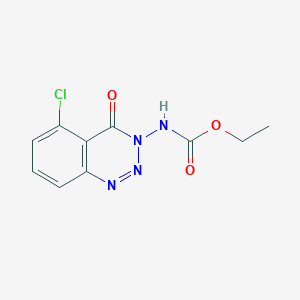
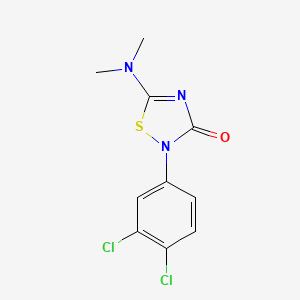
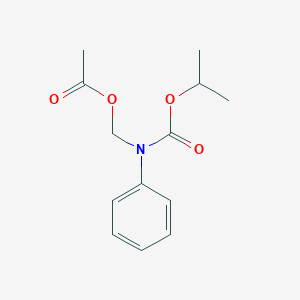
![4,5-dichloro-N-[(2-methylpropan-2-yl)oxy]-1H-imidazole-2-carboxamide](/img/structure/B8039606.png)
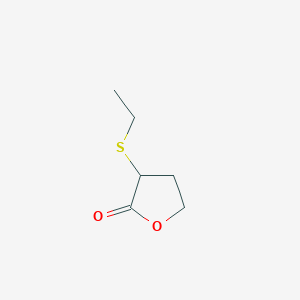
![1,4-Dimethyl-3-methylidene-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B8039614.png)
![[4-Chloro-3-[chloro(difluoro)methyl]phenyl] methanesulfonate](/img/structure/B8039620.png)
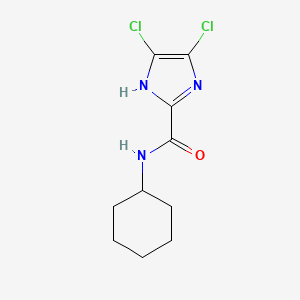
![3-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B8039632.png)
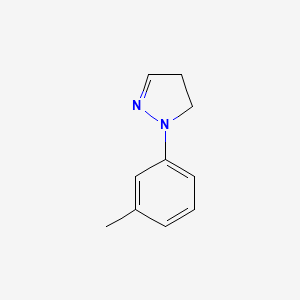
![Aziridin-1-yl-[3-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone](/img/structure/B8039652.png)

